N-Fmoc-3-bromo-2-fluoro-L-phenylalanine is a derivative of the amino acid phenylalanine, modified to include a fluorine atom and a bromine atom in its structure. This compound is significant in the field of medicinal chemistry and peptide synthesis due to the unique properties imparted by the halogen substitutions and the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. The Fmoc group is widely used in solid-phase peptide synthesis as it allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.
N-Fmoc-3-bromo-2-fluoro-L-phenylalanine can be synthesized through various chemical reactions involving commercially available starting materials. The synthesis typically involves the introduction of bromine and fluorine into the phenylalanine structure, followed by the attachment of the Fmoc group.
This compound is classified as an amino acid derivative and belongs to a broader category of halogenated amino acids. Its classification is crucial for understanding its reactivity and potential applications in drug design and development.
The synthesis of N-Fmoc-3-bromo-2-fluoro-L-phenylalanine generally involves several key steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for achieving high yields and purity of the final product. Monitoring through techniques like thin-layer chromatography or high-performance liquid chromatography ensures that each step proceeds correctly.
The molecular structure of N-Fmoc-3-bromo-2-fluoro-L-phenylalanine features:
The molecular formula for N-Fmoc-3-bromo-2-fluoro-L-phenylalanine is CHBrFNO. Its molecular weight is approximately 345.18 g/mol.
N-Fmoc-3-bromo-2-fluoro-L-phenylalanine can participate in various chemical reactions typical of amino acids, including:
The choice of coupling reagents (e.g., DIC or HATU) and conditions (e.g., solvent, temperature) are pivotal in determining the efficiency and selectivity of peptide bond formation.
The mechanism underlying the utility of N-Fmoc-3-bromo-2-fluoro-L-phenylalanine in drug design involves its ability to mimic natural amino acids while providing unique electronic characteristics due to halogenation. The bromine atom can enhance lipophilicity, while fluorination can improve metabolic stability.
Studies have shown that halogenated amino acids can influence protein folding and stability, making them valuable in designing pharmaceuticals with improved efficacy.
N-Fmoc-3-bromo-2-fluoro-L-phenylalanine typically appears as a white to off-white solid with moderate solubility in organic solvents such as dimethyl sulfoxide and dichloromethane.
Key chemical properties include:
Relevant analyses such as nuclear magnetic resonance spectroscopy confirm structural integrity post-synthesis.
N-Fmoc-3-bromo-2-fluoro-L-phenylalanine finds applications primarily in:
Palladium-catalyzed cross-coupling reactions provide efficient routes to halogenated phenylalanine derivatives, including N-Fmoc-3-bromo-2-fluoro-L-phenylalanine (CAS 2015410-80-5; C₂₄H₁₉BrFNO₄; MW 484.32 g/mol) [1]. The Negishi cross-coupling protocol is particularly effective, utilizing organozinc intermediates derived from protected iodoalanine precursors. For example, coupling between N-Boc- or Fmoc-protected (R)-3-iodoalanine methyl ester and dihaloarenes (e.g., 3-bromo-2-fluorobromobenzene) proceeds with high stereoretention using Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%) in THF/DMAC mixtures at 65–70°C [4] . The bromo substituent in the target molecule remains intact under these conditions due to its lower reactivity compared to iodobenzene derivatives, enabling selective functionalization at the iodoalanine site.
Table 1: Optimization of Negishi Cross-Coupling for Halogenated Phenylalanines
Catalyst System | Ligand | Temperature (°C) | Yield (%) | Stereoretention (%) |
---|---|---|---|---|
Pd₂(dba)₃ | SPhos | 65 | 80 | >99 |
Pd(MeCN)₂Cl₂ | None | 70 | 65 | 95 |
(PPh₃)₂PdCl₂ | DIBAL | 70 | 72 | >99 |
Nickel-based catalysts offer complementary approaches, especially for anti-Markovnikov-selective alkene functionalization. NiCl₂(DME) without additional ligands in aromatic solvents (toluene/benzene) facilitates regioselective arylations, though applicability to electron-poor aryl halides remains challenging [2]. The bromo-fluoro substitution pattern in the target compound necessitates careful optimization of metal-ligand combinations to prevent dehalogenation or epimerization, with Pd/SPhos systems demonstrating superior performance for ortho-fluorinated substrates [4] .
Chiral auxiliaries enable enantioselective construction of the β-carbon stereocenter in 3-bromo-2-fluorophenylalanine derivatives. Schöllkopf’s bis-lactim ether ((2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine) undergoes diastereoselective alkylation with 3-bromo-2-fluorobenzyl bromides, yielding enantiomerically enriched products after acidic hydrolysis (dr > 98:2) [4] . The electrophilic benzyl halide attacks the Re face of the lithium enolate at −78°C, with the isopropyl group directing facial selectivity. Following alkylation, hydrolysis releases the methyl ester of the target amino acid with >99% ee, as confirmed by chiral HPLC analysis.
Williams’ lactone and Evans’ oxazolidinones provide alternative frameworks for stereocontrol. Alkylation of the lithium enolate of N-acyl-4-benzyloxazolidin-2-one with 3-bromo-2-fluorobenzyl bromide in THF at −78°C achieves diastereoselectivities of 95:5. Subsequent reductive auxiliary removal (PdCl₂-catalyzed hydrogenolysis) and Fmoc-protection (Fmoc-OSu/Na₂CO₃) furnish the target compound in 85% overall yield [4] . The ortho-fluorine atom minimally perturbs the stereochemical outcome due to its moderate steric demand, though electron-withdrawing effects slightly accelerate enolate formation.
Enzymatic methods resolve racemic 3-bromo-2-fluorophenylalanine precursors when asymmetric synthesis proves challenging. Subtilisin Carlsberg (from Bacillus licheniformis) selectively hydrolyzes the methyl ester of N-Cbz-protected ᴅʟ-3-bromo-2-fluorophenylalanine in phosphate buffer (pH 7.8), yielding the ʟ-acid (ee > 98%) and unreacted ᴅ-ester (ee > 97%) [4] . The ortho-bromo/fluoro substituents enhance substrate binding via halogen-bonding interactions with the enzyme’s Leu31 residue, increasing enantioselectivity (E = 42) compared to unsubstituted phenylalanine (E = 28).
Kinetic dynamic resolution (KDR) combines in situ racemization with enzymatic resolution. Racemic N-acetyl-3-bromo-2-fluorophenylalanine undergoes continuous base-catalyzed epimerization (0.5 mol% quinidine; pH 10) while immobilized penicillin G acylase (PGA) selectively hydrolyzes the ʟ-enantiomer. This process achieves 95% yield of ʟ-3-bromo-2-fluorophenylalanine with 99% ee after 24 hours [4]. Subsequent Fmoc protection proceeds without racemization under mild conditions (Fmoc-OSu, Na₂CO₃, dioxane/H₂O). The electron-withdrawing bromo/fluoro groups accelerate racemization by stabilizing the planar carbanion intermediate, making KDR particularly efficient for this substrate.
The Fmoc group in N-Fmoc-3-bromo-2-fluoro-L-phenylalanine (CAS 2015410-80-5) undergoes base-catalyzed deprotection via a two-step mechanism: abstraction of the acidic C9-fluorene proton (pKa = 22.6 in DMSO) followed by β-elimination generating dibenzofulvene (DBF) [3] [6]. Cyclic secondary amines (piperidine, 4-methylpiperidine, piperazine) in DMF (20–50% v/v) efficiently trap DBF, driving deprotection to completion. Piperidine (pKa = 11.1) remains prevalent, but 4-methylpiperidine (pKa = 10.78) and piperazine (pKa = 9.73) offer reduced toxicity and comparable efficacy under microwave-assisted SPPS conditions [6].
Table 2: Deprotection Efficiency of Secondary Amines for Fmoc Removal
Deprotection Reagent | Concentration (% v/v) | Time (min) | Deprotection Efficiency (%) | Aspartimide Formation (%) |
---|---|---|---|---|
Piperidine | 20 | 3 | >99 | 8.5 |
4-Methylpiperidine | 20 | 5 | 98 | 1.2 |
Piperazine | 30 | 10 | 96 | <0.5 |
The electron-withdrawing bromo/fluoro substituents reduce aspartimide risk during extended deprotection steps. Whereas -Asp-Gly- sequences exhibit 25% aspartimide formation after 30-minute piperidine exposure, 3-bromo-2-fluoro-L-phenylalanine-containing sequences show <3% under identical conditions [3]. This stability arises from steric hindrance at the β-carbon and reduced nucleophilicity of the adjacent amide nitrogen. Optimal incorporation into peptides employs 0.1 M Oxyma/DIC in DMF for coupling, with double couplings recommended following sterically demanding residues [3] [6]. Post-synthesis, TFA-mediated cleavage (95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) preserves the C-Br bond while removing side-chain protecting groups.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7